Physiological Rho-Kinase Activation and Vasoconstriction: Gp5G Potentiates Angiotensin II in a Dose-Dependent Manner
Diguanosine pentaphosphate (Gp5G) is an endogenous activator of the Rho-kinase pathway, a key regulator of vascular tone. It was identified and quantified in human plasma at a physiological concentration of 9.47 ± 4.97 nmol/L. Functionally, Gp5G significantly potentiated angiotensin II-induced vasoconstriction in isolated perfused rat kidney, shifting the dose-response curve leftward. Specifically, it reduced the ED50 (-log mol) of angiotensin II from 10.9 ± 0.1 to 11.5 ± 0.1 in the presence of 100 nmol/L Gp5G [1]. This vasoactive effect is a class-level property of long-chain dinucleoside polyphosphates, but the specific receptor pathway (P2Y4/6) and its physiological relevance to endogenous Rho-kinase activation are defined for Gp5G [1].
| Evidence Dimension | Potentiation of angiotensin II-induced vasoconstriction (ED50 shift) |
|---|---|
| Target Compound Data | Angiotensin II ED50 (-log mol): 11.5 ± 0.1 (with 100 nmol/L Gp5G) |
| Comparator Or Baseline | Angiotensin II ED50 (-log mol): 10.9 ± 0.1 (without Gp5G) |
| Quantified Difference | Reduction in ED50 by 0.6 log units |
| Conditions | Isolated perfused rat kidney model; contractile response measurement |
Why This Matters
This quantifies the specific pharmacological activity of Gp5G as a potentiator of vasoconstriction, providing a functional assay readout that can be used to verify batch-to-batch biological activity in vascular research applications.
- [1] Tölle M, Giebing G, Tietge UJ, et al. Diguanosine pentaphosphate: an endogenous activator of Rho-kinase possibly involved in blood pressure regulation. J Hypertens. 2006;24(10):1991-2000. PMID: 16957559. View Source
